4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and methyl groups at the 2- and 6-positions of the pyrimidine ring. This compound is known for its versatility and unique structure, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
this compound inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway affects a variety of biochemical pathways. This can lead to a variety of diseases affecting the immune system . The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to the treatment of diseases such as cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
this compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, this compound interferes with the signal transduction process, leading to the modulation of gene expression. This compound interacts with various proteins and enzymes, including signal transducer and activator of transcription proteins, thereby affecting cellular functions and immune responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . This compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53 and BAX, while down-regulating anti-apoptotic genes like Bcl2 . Additionally, it causes cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . These effects make it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of JAK enzymes, inhibiting their kinase activity and preventing the phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. The compound also interacts with other biomolecules, such as Bcl2, to promote apoptosis in cancer cells . These interactions highlight its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it can induce sustained apoptosis and cell cycle arrest in cancer cells, with minimal degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may lead to adverse effects such as respiratory mucosa irritation and skin irritation . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to kinase inhibition. It interacts with enzymes such as JAK and STAT, modulating their activity and affecting downstream signaling pathways . The compound’s metabolism also involves interactions with various cofactors, which influence its stability and efficacy . These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as solubility and binding affinity, which determine its accumulation in specific tissues . Understanding these factors is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications influence its interactions with biomolecules and its ability to modulate cellular processes. By localizing to specific subcellular sites, the compound can effectively inhibit kinase activity and induce apoptosis in target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves the following steps:
Starting Material: The synthesis begins with dimethyl malonate as the starting material.
Alkylation: Dimethyl malonate undergoes α-alkylation with allyl bromide to form an intermediate.
Cyclization: The intermediate then undergoes cyclization with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to introduce the chlorine atom at the 4-position.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to form the aldehyde group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to ensure high yield and purity. The process typically includes:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials and reagents.
Controlled Temperature and Pressure: Maintaining controlled temperature and pressure conditions to facilitate efficient reactions.
Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Oxidation: Potassium osmate hydrate and sodium periodate are used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: This compound is widely employed as a pharmaceutical intermediate in the synthesis of various therapeutic agents.
Chemical Research: It is used in the synthesis of complex organic compounds and as a building block for designing new chemical entities.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the methyl groups at the 2- and 6-positions.
2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a cyclopentyl group and is used as an intermediate in the synthesis of ribociclib.
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: Contains two chlorine atoms and is used in various chemical reactions.
Uniqueness
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing specialized pharmaceutical agents and conducting advanced chemical research .
Properties
IUPAC Name |
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHTSFHCJFYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=C(N=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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